

An In-depth Technical Guide to 1-Isobutyl-1H-pyrazole

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Compound of Interest

Compound Name: 1-Isobutyl-1H-pyrazole

Cat. No.: B1342565

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Core Identification and Chemical Properties

1-Isobutyl-1H-pyrazole is a substituted pyrazole derivative with the Chemical Abstracts Service (CAS) registry number 725746-81-6. This unique identifier is crucial for unequivocally identifying the compound in chemical databases and literature. Its chemical structure consists of a pyrazole ring substituted with an isobutyl group at the N1 position.

Identifier	Value	Source
CAS Number	725746-81-6	Chemical Supplier Catalogs
Molecular Formula	C ₇ H ₁₂ N ₂	Calculated
Molecular Weight	124.18 g/mol	Calculated
IUPAC Name	1-(2-methylpropyl)-1H-pyrazole	IUPAC Nomenclature
Canonical SMILES	<chem>CC(C)CN1C=CN=C1</chem>	Structure-based
InChI Key	Not available	

Physical and Chemical Properties

Detailed experimental data on the physical properties of **1-Isobutyl-1H-pyrazole** are not readily available in public literature. However, based on the properties of similar N-alkylated pyrazoles, it is expected to be a liquid at room temperature with a boiling point that can be estimated based on its molecular weight and structure. The solubility is predicted to be low in water and higher in common organic solvents such as ethanol, methanol, and acetone.

Property	Predicted Value/Information	Notes
Boiling Point	Not experimentally determined	Expected to be higher than pyrazole (186-188 °C) due to the isobutyl group.
Melting Point	Not experimentally determined	Likely a liquid at room temperature.
Solubility	Low in water; Soluble in organic solvents	Based on the nonpolar isobutyl group and the polar pyrazole ring.
Appearance	Not specified	Likely a colorless to pale yellow liquid.

Synthesis and Reactivity

The synthesis of **1-Isobutyl-1H-pyrazole** can be achieved through the N-alkylation of pyrazole. This is a common and versatile method for preparing N-substituted pyrazoles.

General Experimental Protocol for N-Alkylation of Pyrazole

This protocol describes a general method for the N-alkylation of pyrazole, which can be adapted for the synthesis of **1-Isobutyl-1H-pyrazole**.

Materials:

- Pyrazole

- Isobutyl bromide (or other suitable isobutylating agent)
- A suitable base (e.g., sodium hydride, potassium carbonate)
- Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile)
- Standard laboratory glassware and workup reagents

Procedure:

- To a solution of pyrazole in an anhydrous solvent, add a suitable base portion-wise at a controlled temperature (e.g., 0 °C).
- Stir the mixture for a specified time to allow for the deprotonation of the pyrazole.
- Add the isobutylating agent (e.g., isobutyl bromide) dropwise to the reaction mixture.
- Allow the reaction to proceed at room temperature or with heating, monitoring its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
- Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain **1-Isobutyl-1H-pyrazole**.

The regioselectivity of the alkylation (N1 vs. N2) can be influenced by the reaction conditions, including the choice of base, solvent, and the nature of the alkylating agent.

Reactivity

The pyrazole ring in **1-Isobutyl-1H-pyrazole** is an aromatic heterocycle. The isobutyl group at the N1 position influences its reactivity. The ring can undergo electrophilic substitution reactions, typically at the C4 position. The nitrogen atoms of the pyrazole ring can also act as ligands for metal coordination.

Spectroscopic Data

While specific experimental spectra for **1-Isobutyl-1H-pyrazole** are not widely published, predicted spectral data and data from analogous compounds can provide valuable insights for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the isobutyl group (a doublet for the six methyl protons, a multiplet for the methine proton, and a doublet for the methylene protons attached to the nitrogen). The pyrazole ring protons will appear as distinct signals in the aromatic region.
- ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the four carbons of the isobutyl group and the three carbons of the pyrazole ring. For a related compound, Methyl-1-phenyl-5-(isobutyl)-1H-pyrazole-3-carboxylate, the following ¹³C NMR shifts were reported (in CDCl₃, 151 MHz): δ (ppm) 163.2, 145.0, 143.6, 139.4, 129.3, 129.0, 126.3, 108.6, 52.1, 35.1, 28.4, 22.4.^[1] These values can serve as a reference for interpreting the spectrum of **1-Isobutyl-1H-pyrazole**.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of **1-Isobutyl-1H-pyrazole** is expected to show a molecular ion peak (M⁺) at m/z 124. The fragmentation pattern would likely involve the loss of the isobutyl group or fragments thereof.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the alkyl group and the aromatic ring, as well as C=N and C=C stretching vibrations of the pyrazole ring.

Applications in Drug Development

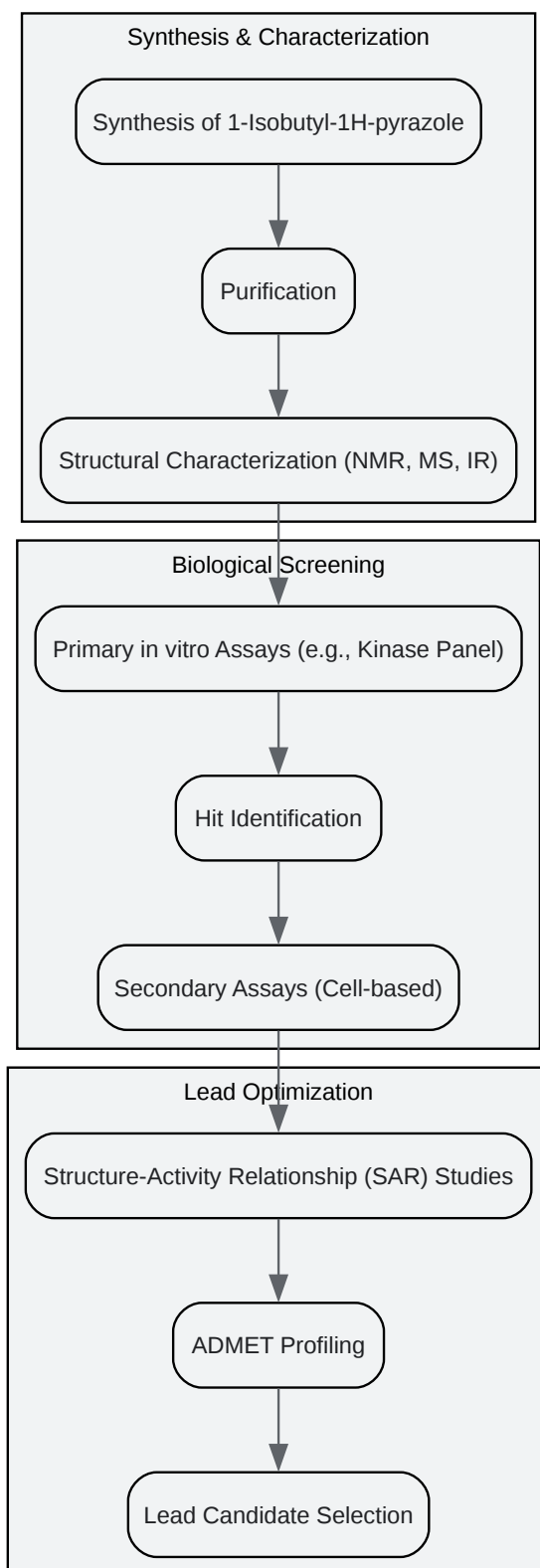
The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, found in numerous approved drugs with a wide range of biological activities. While specific biological activities for **1-Isobutyl-1H-pyrazole** are not extensively documented in the public domain, its structural features suggest potential for exploration in various therapeutic areas.

Potential Signaling Pathways and Targets

Based on the activities of other pyrazole-containing molecules, **1-Isobutyl-1H-pyrazole** could potentially interact with various biological targets, including:

- **Kinases:** Many pyrazole derivatives are known to be potent kinase inhibitors, playing a role in cancer therapy and the treatment of inflammatory diseases.
- **G-protein coupled receptors (GPCRs):** Pyrazole-based compounds have been developed as antagonists for various GPCRs.
- **Ion Channels:** Some pyrazole derivatives have been shown to modulate the activity of ion channels.
- **Enzymes:** The pyrazole moiety can act as a bioisostere for other functional groups, enabling it to interact with the active sites of various enzymes.

The following diagram illustrates a generalized workflow for screening a novel pyrazole compound like **1-Isobutyl-1H-pyrazole** in a drug discovery context.



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Drug discovery workflow for pyrazole compounds.

Further research is required to elucidate the specific biological activities and potential therapeutic applications of **1-Isobutyl-1H-pyrazole**. Its simple structure and the known versatility of the pyrazole core make it an interesting candidate for further investigation in drug discovery programs.

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References

- 1. solubilityofthings.com [solubilityofthings.com]
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